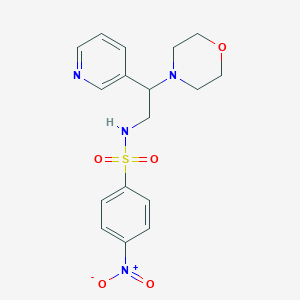

N-(2-morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S/c22-21(23)15-3-5-16(6-4-15)27(24,25)19-13-17(14-2-1-7-18-12-14)20-8-10-26-11-9-20/h1-7,12,17,19H,8-11,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYRREREGVCVJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to sulfonation and nitration reactions. The reaction conditions often include the use of solvents like dichloromethane and reagents such as sulfuric acid and nitric acid to achieve the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps like crystallization and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an inhibitor in various biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases by targeting specific molecular pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:

Key Observations:

Sulfonamide Variations: The target compound’s nitrobenzenesulfonamide group differs from analogs with methylbenzenesulfonamide () or methanesulfonamide ().

Heterocyclic Cores : Pyridine (target and ) vs. pyrimidine () cores influence steric and electronic properties. Pyrimidines, being larger, may offer more binding sites but reduce solubility.

Morpholino Group: Shared with ’s compound, the morpholino ring likely enhances water solubility due to its oxygen atoms, a critical factor in drug design .

Halogen Substituents : Bromo () and fluoro () groups introduce steric bulk and electron-withdrawing effects, which can modulate metabolic stability and target affinity.

Physicochemical Properties

- Solubility: The morpholino group in the target and ’s compound likely improves aqueous solubility compared to purely aromatic analogs ().

- Thermal Stability : ’s compound (MP 175–178°C) suggests that fluorinated chromen derivatives exhibit moderate thermal stability, which may correlate with the target’s stability if crystallinity is similar .

Biological Activity

N-(2-morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a morpholino group linked to a pyridine ring and a nitrobenzenesulfonamide moiety. Its molecular formula is C13H17N3O4S, with a molecular weight of 305.36 g/mol. The presence of the morpholino group suggests potential for interaction with biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound can be attributed to its role as an inhibitor of various enzymes and receptors. Preliminary studies indicate that it may act on pathways involved in neuroprotection and cancer treatment.

- Inhibition of c-Abl Kinase : Similar compounds have shown effectiveness as c-Abl kinase inhibitors, which are crucial in managing neurodegenerative diseases like Parkinson's disease (PD) by preventing neuronal apoptosis .

- Antitumor Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes involved in tumor growth, suggesting potential applications in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| c-Abl Inhibition | Prevents neuronal apoptosis | |

| Antitumor Potential | Inhibits tumor growth | |

| Neuroprotective Effects | Protects against neurotoxicity |

Case Study 1: Neuroprotective Effects

A study investigated the effects of similar compounds on SH-SY5Y cells exposed to MPP+ (a neurotoxin). The results indicated that derivatives exhibited significant protective effects against cell death, suggesting that this compound may offer similar benefits .

Case Study 2: Antitumor Activity

In vitro studies have demonstrated that related sulfonamide compounds inhibit the proliferation of cancer cell lines. These findings support the hypothesis that this compound could be developed as an antitumor agent .

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated. However, studies on related compounds suggest that they possess favorable absorption characteristics and can penetrate the blood-brain barrier effectively, which is crucial for CNS-targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.